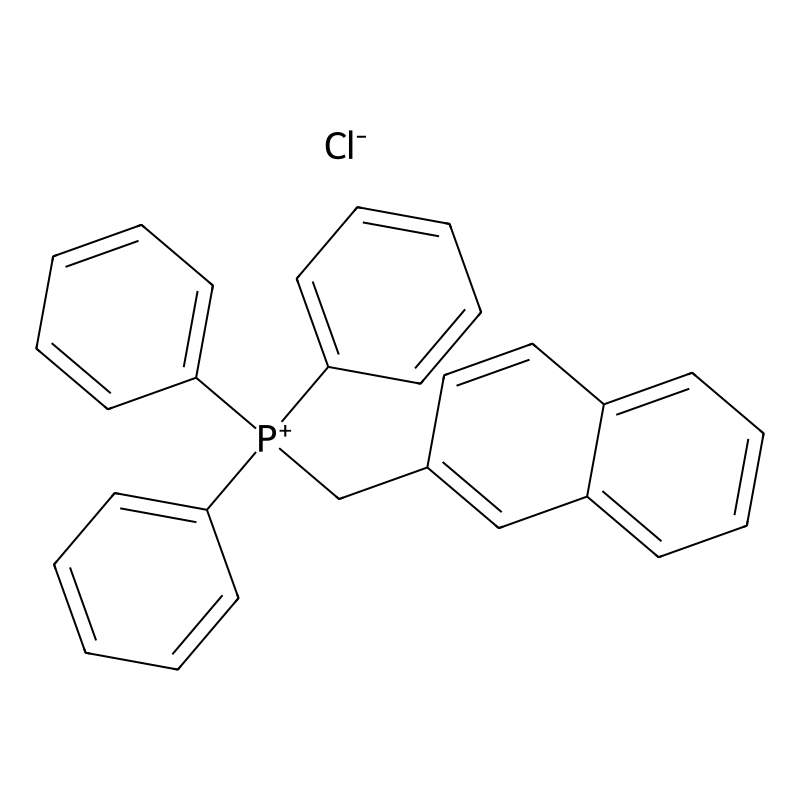(Naphthalen-2-ylmethyl)triphenylphosphonium chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Catalysis
The bulky, positively charged phosphonium group combined with the aromatic character of the naphthyl and phenyl moieties suggests potential for (Naphthalen-2-ylmethyl)triphenylphosphonium chloride as a catalyst in organic reactions. The phosphonium group can act as a Lewis acid, while the aromatic substituents can provide electronic and steric effects to influence reaction rates and selectivities.
Material Science
The combination of hydrophobic and hydrophilic moieties in (Naphthalen-2-ylmethyl)triphenylphosphonium chloride makes it a candidate for self-assembly and the formation of supramolecular structures. These structures could have potential applications in areas like material science, such as the design of functional materials with specific properties.
Medicinal Chemistry
Phosphonium salts have been explored for their potential antibacterial and antifungal properties []. The introduction of the naphthyl group, known for its presence in various bioactive molecules, might lead to further investigation of (Naphthalen-2-ylmethyl)triphenylphosphonium chloride for its biological activity.
(Naphthalen-2-ylmethyl)triphenylphosphonium chloride is a phosphonium salt characterized by its molecular formula . This compound features a naphthalen-2-ylmethyl group attached to a triphenylphosphonium moiety, making it a significant reagent in organic synthesis. The structure allows for unique electronic properties and steric effects, which can influence its reactivity in various
- Wittig Reaction: This compound is commonly used as a precursor in the Wittig reaction, where it reacts with carbonyl compounds (aldehydes or ketones) to produce alkenes. The reaction proceeds through the formation of a phosphonium ylide intermediate .
- Substitution Reactions: It also participates in nucleophilic substitution reactions, where the chloride ion can be replaced by various nucleophiles, leading to the formation of different derivatives.
Research indicates that phosphonium salts, including (Naphthalen-2-ylmethyl)triphenylphosphonium chloride, exhibit significant biological activities. These compounds can target mitochondria due to their lipophilicity and positive charge, allowing them to accumulate within mitochondrial membranes. This property has been exploited for drug delivery systems aimed at treating diseases such as cancer . The biological implications of these compounds are still being explored, particularly in relation to their potential cytotoxic effects and therapeutic applications.
The synthesis of (Naphthalen-2-ylmethyl)triphenylphosphonium chloride typically involves the following steps:
- Starting Materials: The synthesis begins with triphenylphosphine and naphthalen-2-ylmethyl chloride.
- Reaction Conditions: The reactants are dissolved in an organic solvent such as toluene or tetrahydrofuran and heated under reflux conditions (around 120 °C) for several hours.
- Isolation: After completion, the product is isolated by removing the solvent under reduced pressure and purifying through recrystallization or column chromatography .
(Naphthalen-2-ylmethyl)triphenylphosphonium chloride has various applications in organic chemistry, particularly in:
- Organic Synthesis: It serves as a key reagent in synthesizing alkenes via the Wittig reaction.
- Drug Delivery: Its ability to target mitochondria makes it a candidate for developing mitochondrial-targeted therapies.
- Material Science: The unique properties of phosphonium salts allow their use in creating advanced materials with specific electronic characteristics .
Studies have shown that (Naphthalen-2-ylmethyl)triphenylphosphonium chloride interacts with biological membranes due to its lipophilic nature. This interaction facilitates its accumulation in mitochondria, which can be advantageous for delivering therapeutic agents directly to these organelles. Research is ongoing to understand better how structural modifications can influence these interactions and improve drug delivery efficacy while minimizing toxicity .
Several compounds share structural characteristics with (Naphthalen-2-ylmethyl)triphenylphosphonium chloride. These include:
- (Benzyl)triphenylphosphonium bromide
- (Phenylmethyl)triphenylphosphonium bromide
- (Anthracen-2-ylmethyl)triphenylphosphonium bromide
Uniqueness
(Naphthalen-2-ylmethyl)triphenylphosphonium chloride stands out due to the specific naphthalen-2-ylmethyl group, which imparts distinct electronic and steric properties compared to other similar phosphonium salts. This uniqueness affects its reactivity profile and selectivity in








